An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,4-Dimethylfuran-3-carbaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,4-Dimethylfuran-3-carbaldehyde
Foreword
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel or target molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing unparalleled insight into the molecular framework. This guide offers a detailed examination of the ¹H and ¹³C NMR spectral characteristics of 2,4-Dimethylfuran-3-carbaldehyde, a substituted heterocyclic compound. While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily found, this document leverages foundational NMR principles, established substituent effects in furanic systems, and data from analogous structures to present a comprehensive and predictive analysis. The causality behind spectral assignments is emphasized, providing a framework for interpreting the spectra of similar furan derivatives.
Theoretical Framework: Understanding Chemical Shifts in a Substituted Furan Ring
The chemical shifts observed in the NMR spectrum of 2,4-Dimethylfuran-3-carbaldehyde are a direct consequence of its electronic structure. The furan ring is an aromatic, five-membered heterocycle containing an electronegative oxygen atom. This, combined with the effects of the methyl and carbaldehyde substituents, creates a distinct electronic environment for each nucleus.
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The Furan Ring: The oxygen atom's lone pairs participate in the aromatic system, increasing electron density at the α-carbons (C2 and C5) and to a lesser extent at the β-carbons (C3 and C4) compared to benzene. This generally results in more shielded (upfield) signals for furan protons and carbons relative to their benzene counterparts. In unsubstituted furan, the α-protons appear around 7.4 ppm and the β-protons around 6.4 ppm, while the α-carbons are at ~143 ppm and β-carbons are at ~110 ppm.[1]
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Substituent Effects:
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Methyl Groups (-CH₃): As electron-donating groups (EDGs) through induction and hyperconjugation, methyl groups increase the electron density of the ring. This causes a shielding effect, shifting attached and nearby proton and carbon signals to a higher field (lower ppm).
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Carbaldehyde Group (-CHO): This is a strong electron-withdrawing group (EWG) due to both induction and resonance. It de-shields the furan ring, pulling electron density away. This effect is most pronounced at the ortho and para positions. The carbonyl carbon itself is highly deshielded, appearing far downfield in the ¹³C NMR spectrum. The aldehyde proton is also significantly deshielded due to the magnetic anisotropy of the C=O bond, causing it to appear at a very low field in the ¹H spectrum.
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The interplay of these competing effects—the inherent aromaticity of the furan ring, the shielding from two methyl groups, and the strong deshielding from the aldehyde—determines the final chemical shifts.
Figure 1. Molecular structure and atom numbering scheme for 2,4-Dimethylfuran-3-carbaldehyde.
Predicted NMR Spectral Data
Based on the principles outlined above, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,4-Dimethylfuran-3-carbaldehyde. These values are estimated for a standard deuterated solvent like chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Data
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-7 (CHO) | 9.8 - 10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group, placing it significantly downfield. |
| H-5 | 7.1 - 7.3 | Singlet (s) | 1H | This is the sole furan ring proton. It is α to the ring oxygen (deshielding) but is also influenced by the adjacent electron-donating methyl group at C-4 (shielding). The net effect places it in the typical aromatic region for furans. |
| H-6 (2-CH₃) | 2.4 - 2.6 | Singlet (s) | 3H | This methyl group is attached to an sp² carbon (C-2) of the furan ring, which is α to the oxygen. Its chemical shift is typical for an aromatic methyl group. |
| H-8 (4-CH₃) | 2.1 - 2.3 | Singlet (s) | 3H | This methyl group is attached to an sp² carbon (C-4) adjacent to the electron-withdrawing aldehyde group. It may be slightly shifted compared to the 2-CH₃ group due to the different electronic environment. |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted Shift (ppm) | Rationale for Assignment |
| C-7 (C=O) | 185 - 195 | The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing at a very low field. |
| C-2 | 150 - 155 | An sp² carbon α to the ring oxygen and substituted with a methyl group. The oxygen causes a significant downfield shift. |
| C-5 | 140 - 145 | An sp² carbon α to the ring oxygen bearing a proton. It is expected to be slightly upfield from unsubstituted furan's α-carbon due to the influence of the C4-methyl group. |
| C-4 | 135 - 140 | An sp² carbon β to the ring oxygen, substituted with a methyl group. The substitution and proximity to the aldehyde group result in a downfield shift. |
| C-3 | 120 - 125 | An sp² carbon β to the ring oxygen and directly attached to the electron-withdrawing aldehyde group, causing it to be deshielded relative to a typical furan β-carbon. |
| C-6 (2-CH₃) | 12 - 16 | A typical chemical shift for an sp³ methyl carbon attached to an aromatic ring. |
| C-8 (4-CH₃) | 10 - 14 | An sp³ methyl carbon attached to the furan ring. Its shift will be similar to the C-6 methyl carbon. |
Experimental Protocol for NMR Data Acquisition
To validate the predicted data and ensure high-quality, reproducible results, a rigorous experimental protocol is essential. This protocol is designed as a self-validating system, where careful sample preparation and parameter selection minimize artifacts and maximize information content.
Step 1: Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Its residual proton peak at ~7.26 ppm and carbon triplet at ~77 ppm are well-documented.[2][3] For compounds with poor solubility in CDCl₃, acetone-d₆ or DMSO-d₆ can be considered.
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Concentration: Prepare a solution of ~5-10 mg of 2,4-Dimethylfuran-3-carbaldehyde in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C). Alternatively, the residual solvent peak can be used for referencing.[2]
Step 2: ¹H NMR Spectroscopy
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Instrument Tuning: Use a spectrometer with a field strength of at least 300 MHz; higher fields (400-600 MHz) will provide better signal dispersion.[4] Tune and match the probe for the ¹H frequency.
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Acquisition Parameters:
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Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
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Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals, from TMS to the aldehyde proton, are captured.
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Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.
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Relaxation Delay (D1): Use a delay of 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.
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Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
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Step 3: ¹³C NMR Spectroscopy
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Instrument Tuning: Tune and match the probe for the ¹³C frequency.
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Acquisition Parameters:
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Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for each unique carbon.
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Spectral Width: Set a spectral width of ~220-240 ppm to cover the entire range of organic carbons.
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Acquisition Time (AT): Typically set around 1-2 seconds.
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Relaxation Delay (D1): A short delay of 2 seconds is standard for qualitative spectra.
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Number of Scans (NS): The ¹³C nucleus has a low natural abundance and sensitivity. Therefore, a significantly higher number of scans is required, typically ranging from 512 to 2048 scans, depending on the sample concentration.
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Step 4: Data Processing
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Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
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Correction and Calibration: Perform phase correction and baseline correction to obtain a clean spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the known chemical shift of the residual solvent peak.[2]
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Analysis: For the ¹H spectrum, integrate the signals to determine the relative proton ratios. For both spectra, pick the peaks and assign them to the corresponding nuclei in the molecule.
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, enhancing understanding and retention.
Caption: Experimental workflow for NMR analysis.
Caption: Influence of substituents on NMR shifts.
Conclusion
The structural elucidation of 2,4-Dimethylfuran-3-carbaldehyde via ¹H and ¹³C NMR spectroscopy is a systematic process grounded in the fundamental principles of chemistry. By understanding the competing electronic effects of the furan heterocycle, the electron-donating methyl groups, and the electron-withdrawing aldehyde, one can confidently predict and assign the resulting NMR spectrum. While direct experimental data remains elusive in public literature, the predictive analysis provided herein serves as a robust guide for any researcher working with this molecule or its structural analogs. Adherence to the detailed experimental protocol will ensure the acquisition of high-fidelity data, enabling confident structural verification and paving the way for further research and development.
References
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Zamora, R., Alcon, E., & Hidalgo, F. J. (n.d.). Supporting Information: Malondialdehyde trapping by food phenolics. CSIC. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry. Available at: [Link]
-
Pap, S., et al. (2018). depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... ResearchGate. Available at: [Link]
-
NIST. (n.d.). 2,4-Dimethylfuran. NIST WebBook. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dimethylfuran. Available at: [Link]
-
Marconcini, L. V., et al. (2003). 13 C NMR chemical shifts of 2-4 reported by Faure et al. 8 and Miyazawa et al. 10. ResearchGate. Available at: [Link]
-
Helal, M. A., et al. (2016). NMR Chemical Shifts of Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Câmpian, E., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]
-
Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Available at: [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Available at: [Link]
-
Slenters, T., et al. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. RSC.org. Available at: [Link]
